Z-CITCO

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

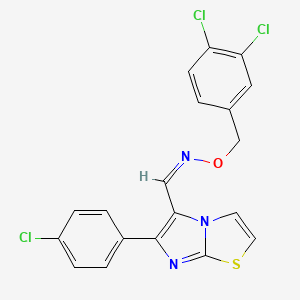

Fórmula molecular |

C19H12Cl3N3OS |

|---|---|

Peso molecular |

436.7 g/mol |

Nombre IUPAC |

(Z)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10- |

Clave InChI |

ZQWBOKJVVYNKTL-RMORIDSASA-N |

SMILES isomérico |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N\OCC4=CC(=C(C=C4)Cl)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl |

Sinónimos |

6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime CITCO cpd |

Origen del producto |

United States |

Foundational & Exploratory

The Dual Agonist Mechanism of CITCO: A Technical Guide for Researchers

An In-depth Examination of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO) as an Activator of the Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR)

Abstract

Initially identified as a selective agonist for the human constitutive androstane receptor (hCAR), 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO) is now understood to be a dual agonist, also activating the human pregnane X receptor (hPXR).[1] This guide provides a detailed technical overview of the mechanism of action of CITCO, focusing on its interaction with these key nuclear receptors that regulate xenobiotic and endobiotic metabolism. We will explore the signaling pathways, summarize quantitative data on receptor activation, and provide illustrative experimental protocols for studying its effects.

Introduction

The constitutive androstane receptor (CAR; NR1I3) and the pregnane X receptor (PXR; NR1I2) are critical nuclear receptors predominantly expressed in the liver and intestine. They function as xenobiotic sensors, detecting the presence of foreign chemicals and subsequently upregulating the expression of genes involved in drug metabolism and transport.[2] Given their overlapping ligand specificities and target genes, discerning the individual contributions of CAR and PXR to xenobiotic response has been a significant challenge.[3][1] CITCO has been a widely utilized tool to probe CAR-specific functions; however, its cross-reactivity with PXR necessitates a more nuanced interpretation of experimental data.[1]

Molecular Mechanism of Action

CITCO exerts its effects by directly binding to and activating both hCAR and hPXR.[1] Upon binding, these receptors undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[3] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific response elements on the DNA of target genes, thereby initiating transcription.

Activation of the Constitutive Androstane Receptor (CAR)

CITCO is a potent agonist of hCAR.[4] Its activation of CAR leads to the nuclear translocation of the receptor and subsequent upregulation of target genes, most notably cytochrome P450 2B6 (CYP2B6).[4][5] The activation of CAR by CITCO has been shown to be species-specific, with a higher potency for the human receptor compared to its rodent counterparts.[6][7]

Activation of the Pregnane X Receptor (PXR)

Contrary to its initial characterization as a selective hCAR agonist, CITCO has been demonstrated to directly bind to and activate hPXR.[1] This interaction is dependent on the tryptophan-299 residue within the hPXR ligand-binding domain.[3][1] Activation of hPXR by CITCO leads to the induction of target genes such as cytochrome P450 3A4 (CYP3A4).[3] It is important to note that CITCO does not activate mouse PXR.[3][1]

Signaling Pathways

The signaling cascades initiated by CITCO through CAR and PXR are central to its role in regulating drug metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CITCO's activity on hCAR and hPXR.

Table 1: Receptor Activation Data

| Parameter | Receptor | Value | Cell Line | Reference |

| EC50 | hCAR | 25 nM | CV-1 | [3] |

| EC50 | hPXR | ~3 µM | CV-1 | [3] |

| EC50 | hCAR | 49 nM | - | [4] |

Table 2: Gene Induction by CITCO

| Gene | Fold Induction (mRNA) | Treatment | Cell Model | Reference |

| CYP3A4 | Varies by donor | 0.2, 1, or 10 µM CITCO | Primary Human Hepatocytes | [3] |

| CYP2B10 | ~20-fold | 20 mg/kg CITCO (IP) | hCAR-Transgenic Mice | [8] |

| CYP3A11 | Moderate | 20 mg/kg CITCO (IP) | hCAR-Transgenic Mice | [8] |

Experimental Protocols

Cell-Based Reporter Gene Assay for Receptor Activation

This protocol is a standard method to quantify the activation of a nuclear receptor by a ligand.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a multi-well plate.

-

Transfection: Co-transfect the cells with a plasmid encoding the full-length human nuclear receptor (hCAR or hPXR), a reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the receptor (e.g., from the CYP3A4 or CYP2B6 gene), and a plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.

-

Treatment: After allowing for protein expression, treat the cells with a range of concentrations of CITCO or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a period of 24 to 48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the experimental (Firefly) and control (Renilla) luciferases using a luminometer.

-

Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle-treated control.

Gene Expression Analysis in Primary Human Hepatocytes

This protocol assesses the induction of endogenous target genes in a more physiologically relevant model.

Methodology:

-

Hepatocyte Culture: Plate primary human hepatocytes in a suitable culture format (e.g., sandwich culture).

-

Treatment: Treat the hepatocytes with CITCO at various concentrations. To confirm PXR-mediated effects, co-treatment with a PXR-specific antagonist like SPA70 can be performed.[3]

-

Incubation: Incubate the cells for 24 to 72 hours.

-

RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., CYP3A4, CYP2B6) and a housekeeping gene for normalization (e.g., GAPDH).

-

Protein Analysis (Optional): Perform Western blotting to assess the protein levels of the induced enzymes.

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle control.

Conclusion

CITCO is a valuable chemical probe for studying nuclear receptor biology. However, its dual agonism of both hCAR and hPXR must be carefully considered in experimental design and data interpretation.[1] Researchers should employ appropriate controls, such as receptor-specific antagonists or knockout cell lines, to dissect the relative contributions of each receptor to the observed effects.[3] Understanding the nuanced mechanism of action of CITCO is crucial for accurately elucidating the complex regulatory networks governing drug metabolism and disposition.

References

- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CITCO | Constitutive Androstane Receptor | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. mdpi.com [mdpi.com]

CITCO as a Selective Human CAR Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, has been widely utilized as a selective agonist for the human constitutive androstane (B1237026) receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism. This technical guide provides an in-depth overview of CITCO's mechanism of action, its selectivity profile, and its effects on target gene expression. Detailed experimental protocols for assays commonly used to characterize CAR activators are presented, alongside quantitative data from various studies. Recent findings challenging the absolute selectivity of CITCO by demonstrating its activity on the human pregnane (B1235032) X receptor (PXR) are also discussed, offering a comprehensive perspective for researchers in the field.

Introduction

The constitutive androstane receptor (CAR, NR1I3) is a critical regulator of xenobiotic detoxification pathways, primarily in the liver. It controls the expression of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes (CYPs). The identification of selective ligands for CAR has been instrumental in elucidating its physiological and pharmacological functions. CITCO was identified as a potent and selective agonist for human CAR (hCAR), distinguishing its activity from the closely related pregnane X receptor (PXR).[3][4] However, emerging evidence suggests a more complex interaction, with CITCO also demonstrating agonistic effects on human PXR (hPXR).[1] This guide aims to provide a detailed technical resource on CITCO, summarizing its properties and the methodologies used for its investigation.

Mechanism of Action

Under basal conditions, CAR is retained in the cytoplasm in a complex with chaperone proteins.[5] Upon direct binding of an agonist like CITCO, this complex dissociates, leading to the dephosphorylation and subsequent translocation of CAR into the nucleus.[2][6][7] In the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR). This CAR/RXR heterodimer then binds to specific response elements, such as the phenobarbital-responsive enhancer module (PBREM), in the promoter regions of its target genes, thereby activating their transcription.[2][5][6]

Quantitative Data

The following tables summarize the quantitative data regarding CITCO's activity on human CAR and PXR from various studies.

Table 1: Potency of CITCO on Human CAR and PXR

| Receptor | Assay Type | Cell Line | EC50 | Reference |

| Human CAR | Transient Transfection | CV-1 | 25 nM | [1][3] |

| Human CAR | Reporter Assay | - | 49 nM | [2][8] |

| Human PXR | Transient Transfection | CV-1 | ~3 µM | [1][3] |

| Human PXR | CYP3A4 Promoter Activation | HepG2 | 0.82 µM | [1] |

Table 2: Selectivity of CITCO for Human CAR over PXR

| Parameter | Value | Reference |

| Selectivity (PXR EC50 / CAR EC50) | >100-fold | [1][3] |

| Selectivity (PXR EC50 / CAR EC50) | >50-fold | [2] |

Table 3: Effect of CITCO on Target Gene Expression

| Gene | Cell Type | Treatment | Fold Induction | Reference |

| CYP2B6 | Primary Human Hepatocytes | 1 µM CITCO | Varies by donor | [3][4] |

| CYP3A4 | Primary Human Hepatocytes | 1 µM CITCO | Varies by donor | [3] |

| cyp2b10 (mouse ortholog of CYP2B6) | hCAR-Transgenic Mice Liver | 20 mg/kg CITCO | ~20-fold (mRNA) | [5][9] |

| cyp2b10 (mouse ortholog of CYP2B6) | hCAR-Transgenic Mice Liver | 20 mg/kg CITCO | ~10-fold (protein) | [5] |

| Cyp3a11 (mouse ortholog of CYP3A4) | hCAR-Transgenic Mice Liver | 20 mg/kg CITCO | Moderate induction | [5] |

Experimental Protocols

Luciferase Reporter Gene Assay for CAR Activation

This assay measures the ability of a compound to activate CAR, leading to the expression of a luciferase reporter gene under the control of a CAR-responsive promoter.

Detailed Methodology:

-

Cell Plating: Seed HepG2 cells that are stably transfected with a hCAR expression vector and a luciferase reporter plasmid containing the CYP2B6 promoter into 96-well or 384-well plates.[10]

-

Incubation: Allow cells to attach for 4-5 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Compound Treatment: Treat the cells with various concentrations of CITCO (e.g., serially diluted from 10 µM) or a vehicle control (e.g., 0.1% DMSO).[1][11]

-

Incubation: Incubate the plates for an additional 24 hours.[1][11]

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system (e.g., Dual-Glo Luciferase Assay System).[1]

-

Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the fold induction relative to the vehicle-treated cells.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Ligand Binding Assay

This in vitro assay determines the ability of a compound to directly bind to the CAR ligand-binding domain (LBD) by competing with a fluorescently labeled probe.

Detailed Methodology:

-

Assay Preparation: Prepare an assay buffer containing a fluorescently labeled CAR ligand (probe) and a terbium-labeled anti-GST antibody.

-

Protein Addition: Add purified GST-tagged hCAR-LBD to the assay buffer.

-

Compound Addition: Add CITCO at various concentrations or a vehicle control.

-

Incubation: Incubate the mixture at room temperature to allow for binding to reach equilibrium.

-

Measurement: Measure the TR-FRET signal on a suitable plate reader. The signal is generated when the terbium-labeled antibody and the fluorescent probe are in close proximity due to binding to the CAR-LBD.

-

Data Analysis: A decrease in the TR-FRET signal indicates that CITCO is competing with the fluorescent probe for binding to the CAR-LBD. Calculate the IC50 value from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method quantifies the changes in mRNA levels of CAR target genes in response to CITCO treatment in a cellular model, such as primary human hepatocytes.

Detailed Methodology:

-

Cell Treatment: Treat primary human hepatocytes with CITCO (e.g., 1 µM) or a vehicle control for a specified time (e.g., 24 or 48 hours).[3][12]

-

RNA Isolation: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent and phenol-chloroform extraction).[12]

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.[12]

-

qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan chemistry with specific primers for CAR target genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA levels in CITCO-treated cells compared to vehicle-treated cells.[1]

Dual Agonism on Human PXR

While initially lauded for its high selectivity for hCAR, recent studies have demonstrated that CITCO can also directly bind to and activate the human pregnane X receptor (PXR).[1] In HepG2 cells, CITCO was shown to activate the CYP3A4 promoter with an EC50 of 0.82 µM.[1] This activation was blocked by a PXR-specific antagonist, confirming the involvement of PXR.[1] This dual agonism is an important consideration for researchers using CITCO to investigate CAR-specific functions, especially in cell systems where both receptors are expressed, such as primary human hepatocytes.

Conclusion

CITCO remains a valuable chemical tool for studying the constitutive androstane receptor. Its high potency as a human CAR agonist has been instrumental in identifying CAR target genes and elucidating its role in drug metabolism. However, researchers must be cognizant of its dual agonistic activity on human PXR, particularly when interpreting data from complex biological systems. The experimental protocols detailed in this guide provide a framework for the continued investigation of CAR modulators and their pharmacological effects. Careful experimental design, including the use of appropriate controls and complementary assays, is crucial for accurately dissecting the distinct and overlapping functions of CAR and PXR in human physiology and disease.

References

- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive androstane receptor agonist CITCO inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Identification of a novel human constitutive androstane receptor (CAR) agonist and its use in the identification of CAR target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DL5050, a Selective Agonist for the Human Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CITCO as an Adjuvant Facilitates CHOP-Based Lymphoma Treatment in hCAR-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-content analysis of constitutive androstane receptor (CAR) translocation identifies mosapride citrate as a CAR agonist that represses gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CITCO in Xenobiotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, is a pivotal research tool in the study of xenobiotic metabolism. Initially identified as a selective and potent agonist for the human constitutive androstane (B1237026) receptor (CAR), a key nuclear receptor regulating the expression of drug-metabolizing enzymes and transporters, recent evidence has unveiled a more complex role for CITCO.[1][3] This guide provides an in-depth technical overview of CITCO's function in xenobiotic metabolism, its dual agonistic activity on both CAR and the pregnane (B1235032) X receptor (PXR), the signaling pathways it modulates, and detailed experimental protocols for its application in research settings.

Introduction: Xenobiotic Metabolism and the Role of Nuclear Receptors

The human body is constantly exposed to a wide array of foreign compounds (xenobiotics), including drugs, environmental pollutants, and dietary components. The liver is the primary organ responsible for metabolizing these xenobiotics, a process broadly divided into Phase I, II, and III metabolism. This intricate network of enzymatic reactions is tightly regulated by a family of nuclear receptors that act as xenobiotic sensors.[4] Among these, the constitutive androstane receptor (CAR; NR1I3) and the pregnane X receptor (PXR; NR1I2) are master regulators of xenobiotic clearance pathways.[5][6]

Upon activation by xenobiotic ligands, CAR and PXR form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements in the promoter regions of their target genes.[5][6] This leads to the transcriptional activation of a battery of genes encoding Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), Phase II conjugating enzymes, and Phase III transporters.[1]

CITCO: From a Selective CAR Agonist to a Dual CAR/PXR Activator

CITCO was first characterized as a selective agonist for human CAR (hCAR), exhibiting over 100-fold selectivity for hCAR over hPXR in initial studies using a green monkey kidney cell line (CV-1).[1][3] This perceived selectivity made CITCO an invaluable tool to dissect the specific roles of hCAR in gene regulation. However, subsequent research in more physiologically relevant models, such as human primary hepatocytes and HepG2 cells, has demonstrated that CITCO can also directly bind to and activate hPXR, albeit with a lower potency than for hCAR.[1][3] This dual agonism is crucial for the accurate interpretation of experimental data and for designing studies to investigate the overlapping and distinct functions of these two critical xenobiotic receptors.[1][3]

Signaling Pathways Activated by CITCO

The primary mechanism of action of CITCO involves the direct binding to the ligand-binding domains of CAR and PXR, leading to their activation and subsequent regulation of target gene expression.

The CAR/RXR Signaling Pathway

In its inactive state, CAR resides in the cytoplasm in a complex with other proteins.[4] The binding of an agonist like CITCO induces a conformational change in CAR, leading to its translocation into the nucleus.[5] In the nucleus, CAR heterodimerizes with RXR. This CAR/RXR complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) located in the promoter regions of target genes, such as CYP2B6.[5] This binding recruits coactivator proteins, which in turn facilitate the assembly of the transcriptional machinery and initiate gene transcription.

The PXR/RXR Signaling Pathway

Similar to CAR, PXR is activated by CITCO, leading to its heterodimerization with RXR in the nucleus. The PXR/RXR complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, most notably CYP3A4.[1] This interaction also recruits coactivators and initiates the transcription of PXR target genes.

Quantitative Data on CITCO-Mediated Gene Induction

The following tables summarize the quantitative effects of CITCO on CAR and PXR activation and the subsequent induction of target genes in various in vitro models.

Table 1: Potency of CITCO in Activating Human CAR and PXR

| Parameter | Receptor | Cell Line | Value | Reference |

| EC50 | hCAR | CV-1 | 25 nM | [1] |

| EC50 | hPXR | CV-1 | ~3 µM | [1] |

| EC50 | hPXR | HepG2 | 0.82 µM | [1] |

Table 2: Induction of CYP mRNA by CITCO in Human Primary Hepatocytes

| Gene | CITCO Concentration | Fold Induction (mean ± SD) | Treatment Duration | Reference |

| CYP2B6 | 50 nM | 2.9 ± 0.5 | 16 hours | [7] |

| CYP2B6 | 100 nM | 3.3 ± 0.43 | 16 hours | [7] |

| CYP3A4 | 50 nM | 3.5 ± 0.38 | 16 hours | [7] |

| CYP3A4 | 100 nM | 3.6 ± 0.41 | 16 hours | [7] |

| CYP3A4 | 0.5 - 10 µM | Variable (donor-dependent) | 72 hours | [1] |

Table 3: Comparison of CYP Induction by CITCO and Rifampicin

| Compound | Gene | Cell Line | Concentration | Fold Induction | Reference |

| CITCO | CYP3A4 | HepG2 | 10 µM | 6.94 | [1] |

| Rifampicin | CYP3A4 | HepG2 | 10 µM | 7.04 | [1] |

| CITCO | CYP2B6 | Primary Hepatocytes | 1 µM | Significant induction | [8] |

| Rifampicin | CYP2B6 | Primary Hepatocytes | 10 µM | 13.26 ± 1.35 | [7] |

| CITCO | CYP3A4 | Primary Hepatocytes | 1 µM | Significant induction | [8] |

| Rifampicin | CYP3A4 | Primary Hepatocytes | 10 µM | 25.30 ± 3.37 | [7] |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of CITCO in research. The following sections provide step-by-step protocols for key experiments.

Cell Culture and Treatment of Primary Human Hepatocytes

-

Thawing and Plating: Cryopreserved primary human hepatocytes are thawed rapidly in a 37°C water bath. The cell suspension is then transferred to a conical tube containing pre-warmed hepatocyte plating medium. After centrifugation, the cell pellet is resuspended in plating medium and seeded onto collagen-coated culture plates.[9][10]

-

Culture Maintenance: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2. The culture medium is replaced with fresh hepatocyte maintenance medium after cell attachment (typically 4-6 hours post-seeding) and every 24 hours thereafter.[9][10]

-

CITCO Treatment: A stock solution of CITCO in DMSO is prepared. On the day of treatment, the stock solution is diluted in culture medium to the desired final concentrations. The existing medium is removed from the hepatocytes, and the medium containing CITCO or vehicle control (DMSO) is added. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. Cells are then incubated for the desired period (e.g., 16, 24, 48, or 72 hours) before harvesting for downstream analysis.[1][7]

Luciferase Reporter Gene Assay for CAR/PXR Activation

This assay quantifies the ability of CITCO to activate CAR or PXR by measuring the expression of a luciferase reporter gene under the control of a CAR or PXR responsive promoter.

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 or HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with three plasmids: an expression vector for hCAR or hPXR, a reporter plasmid containing a luciferase gene downstream of a promoter with CAR/PXR response elements (e.g., CYP2B6 or CYP3A4 promoter), and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.[11][12]

-

Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of CITCO or a vehicle control.

-

Lysis and Luminescence Measurement: After a further 24-hour incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11][12]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of the CITCO-treated cells by that of the vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for CYP mRNA Quantification

-

RNA Extraction: Following treatment of hepatocytes with CITCO, total RNA is extracted using a commercially available kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer.

-

Reverse Transcription: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (CYP2B6, CYP3A4) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye such as SYBR Green. The PCR reaction is typically run on a real-time PCR system with the following cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression is normalized to the reference gene and then to the vehicle control group.

Western Blotting for CYP Protein Quantification

-

Protein Extraction: After treatment, wash the hepatocytes with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates using a protein assay such as the BCA assay.[13][14]

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][16]

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the CYP of interest (e.g., anti-CYP2B6 or anti-CYP3A4) overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software and normalize them to a loading control protein (e.g., β-actin or GAPDH).[14]

In Vivo Studies Using Humanized Mouse Models

To overcome the species differences in CAR and PXR activation, humanized mouse models have been developed where the murine Car and Pxr genes are replaced with their human counterparts.[17][18][19][20] These models are invaluable for studying the in vivo effects of human-specific activators like CITCO.

A typical in vivo study protocol would involve:

-

Animal Acclimation: House the humanized and wild-type control mice in a controlled environment with a standard diet and water ad libitum for a period of acclimatization.

-

CITCO Administration: Administer CITCO or a vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency for a specified duration.

-

Sample Collection: At the end of the treatment period, euthanize the animals and collect liver tissue and blood samples.

-

Analysis: Analyze the liver tissue for changes in gene expression (qRT-PCR), protein levels (Western blotting), and enzyme activity. Analyze blood samples for relevant biomarkers.

Conclusion

CITCO remains a critical tool for investigating the molecular mechanisms of xenobiotic metabolism. Its well-characterized, though complex, role as a dual agonist for human CAR and PXR allows for the detailed study of nuclear receptor-mediated gene regulation. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate robust and reproducible research in this important area of pharmacology and toxicology. A thorough understanding of CITCO's mechanism of action is essential for drug development professionals in predicting drug-drug interactions and assessing the safety of new chemical entities.

References

- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. sketchviz.com [sketchviz.com]

- 4. mdpi.com [mdpi.com]

- 5. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]

- 11. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple, efficient extraction of protein from hepatocytes with CytoBuster™ Reagent [sigmaaldrich.com]

- 14. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.origene.com [cdn.origene.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Pregnane X receptor- and CYP3A4-humanized mouse models and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Humanized PXR-CAR Mouse | Taconic Biosciences [taconic.com]

- 19. Humanized xenobiotic response in mice expressing nuclear receptor SXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Xenobiotic receptor humanized mice and their utility | Semantic Scholar [semanticscholar.org]

Unveiling the Dual Agonism of CITCO: A Technical Guide to its Impact on Nuclear Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) has long been utilized as a potent and selective agonist for the human Constitutive Androstane (B1237026) Receptor (hCAR). However, recent evidence has compellingly demonstrated that CITCO also functions as a direct agonist for the human Pregnane X Receptor (hPXR), thus reclassifying it as a dual hCAR/hPXR agonist. This revelation has significant implications for the interpretation of previous studies and the design of future research involving this compound. This technical guide provides an in-depth analysis of CITCO's effects on nuclear receptor signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers in understanding and harnessing the complex activities of this important chemical probe.

Introduction

The nuclear receptors CAR (NR1I3) and PXR (NR1I2) are critical xenosensors that play a pivotal role in regulating the metabolism and disposition of a wide array of xenobiotics and endogenous compounds.[3] Their activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), and transporters.[3][4] Given their overlapping ligand specificities and target genes, discerning the individual contributions of CAR and PXR to drug response and toxicity has been a significant challenge.[1]

CITCO was initially identified as a selective hCAR agonist, exhibiting over 100-fold selectivity for hCAR over hPXR in early studies.[1] This perceived selectivity established CITCO as a valuable tool to probe hCAR-specific functions. However, subsequent research, particularly in more physiologically relevant human liver-based model systems, has unequivocally shown that CITCO also directly binds to and activates hPXR.[1][2][5][6] This guide consolidates the current understanding of CITCO's dual agonism, providing a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Quantitative Data: CITCO's Activity on hCAR and hPXR

The following tables summarize the key quantitative parameters defining CITCO's interaction with and activation of human CAR and PXR based on in vitro assays.

Table 1: CITCO Agonist Activity (EC50 Values)

| Receptor | Assay System | EC50 (nM) | Reference |

| hCAR | CV-1 cells | ~25 | [1] |

| hCAR | - | 49 | [7] |

| hPXR | HepG2 cells (CYP3A4-luciferase) | 820 | [1] |

| hPXR | CV-1 cells | ~3000 | [1] |

Table 2: CITCO Binding Affinity (IC50 Value)

| Receptor | Assay Type | IC50 (µM) | Reference |

| hPXR | TR-FRET Competition Binding | 1.55 | [1] |

Signaling Pathways and Molecular Mechanisms

CITCO's activation of hCAR and hPXR initiates a cascade of molecular events culminating in the altered expression of target genes. The following diagrams illustrate these pathways.

Caption: CITCO-mediated activation of the hCAR signaling pathway.

Caption: CITCO-mediated activation of the hPXR signaling pathway.

Upon entering the cell, CITCO can directly bind to and activate both hCAR and hPXR. In its inactive state, hCAR is sequestered in the cytoplasm in a complex with proteins such as heat shock protein 90 (HSP90).[8] CITCO binding is thought to promote the dissociation of this complex and the translocation of hCAR to the nucleus.[8] In contrast, hPXR is predominantly localized in the nucleus.

Once in the nucleus, both activated hCAR and hPXR form a heterodimer with the retinoid X receptor α (RXRα).[3] This heterodimeric complex then binds to specific DNA response elements in the promoter regions of target genes. For hCAR, a key response element is the phenobarbital-responsive enhancer module (PBREM), while for hPXR, it is the PXR-responsive element (PXRE).[4] This binding, along with the recruitment of coactivator proteins like steroid receptor coactivator-1 (SRC-1), initiates the transcription of target genes.[1]

A critical finding is that CITCO's activation of hPXR is dependent on the tryptophan-299 residue within the ligand-binding domain of hPXR.[1] Mutation of this residue to alanine (B10760859) abolishes the agonistic effect of CITCO on hPXR.[1]

Downstream Target Genes and Physiological Consequences

The activation of hCAR and hPXR by CITCO leads to the induction of a battery of genes involved in drug metabolism and transport. The primary and most well-characterized target genes are:

-

CYP2B6: Prototypical target gene of hCAR.[9]

-

CYP2C9: Regulated by both CAR and PXR, with an induction profile more similar to that of CYP3A4.[5]

The induction of these enzymes can have profound effects on the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions. Furthermore, chronic activation of these pathways has been implicated in liver hypertrophy and, in rodent models, liver tumor promotion.[2][10][11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of CITCO on nuclear receptor signaling.

Luciferase Reporter Gene Assay for hCAR and hPXR Activation

This cell-based assay is a cornerstone for quantifying the activation of nuclear receptors.

Caption: Workflow for a luciferase reporter gene assay.

Methodology Overview:

-

Cell Culture: Human cell lines such as HepG2 (human hepatoma) or HEK293 (human embryonic kidney) are commonly used.[1][12] Cells are maintained in appropriate culture medium (e.g., EMEM supplemented with 10% FBS).[1] For stable cell lines expressing the receptor and reporter, selection agents like puromycin (B1679871) and G418 are included.[1]

-

Transfection (for transient assays): Cells are transiently transfected with plasmids encoding the human nuclear receptor (hCAR or hPXR), a luciferase reporter gene driven by a promoter containing the receptor's response element (e.g., CYP2B6 promoter for hCAR, CYP3A4 promoter for hPXR), and an internal control vector expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.[1]

-

Treatment: Following transfection or for stable cell lines, cells are treated with a range of concentrations of CITCO or a vehicle control (e.g., DMSO).[1]

-

Incubation: Cells are incubated for a period of 24 to 48 hours to allow for receptor activation and reporter gene expression.[13]

-

Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.[14][15] Dual-luciferase assay systems allow for the sequential measurement of both firefly and Renilla luciferase from the same sample.[1]

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The fold activation is calculated relative to the vehicle-treated control, and EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[13]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Binding Assay

This in vitro assay directly measures the binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor.

Caption: Workflow for a TR-FRET competition binding assay.

Methodology Overview:

-

Principle: The assay is based on the transfer of energy from a long-lifetime terbium (Tb) chelate donor fluorophore to a fluorescently labeled ligand (tracer) acceptor fluorophore when they are in close proximity.[16][17]

-

Assay Components: The key components are the glutathione (B108866) S-transferase (GST)-tagged LBD of hPXR, a Tb-labeled anti-GST antibody (donor), and a fluorescently labeled PXR ligand (e.g., Fluormone™ PXR Green) that acts as a tracer (acceptor).[16][18]

-

Procedure: The hPXR-LBD, Tb-anti-GST antibody, and the fluorescent tracer are incubated together in the presence of varying concentrations of CITCO or a vehicle control.[1] If CITCO binds to the hPXR-LBD, it will displace the fluorescent tracer, leading to a decrease in the FRET signal.[16]

-

Measurement: The fluorescence is measured at two wavelengths (donor and acceptor emission) after a time delay to reduce background fluorescence.[17] The TR-FRET ratio is calculated.

-

Data Analysis: The percentage of inhibition of the tracer binding is calculated for each CITCO concentration, and the IC50 value is determined from the dose-response curve.[1]

In Vivo Studies in Humanized CAR/PXR Mice

To investigate the effects of CITCO in a more physiologically relevant system that mimics human responses, mice with "humanized" CAR and PXR have been developed. In these models, the endogenous mouse CAR and PXR genes are replaced with their human counterparts.

Methodology Overview:

-

Animal Model: Humanized CAR/PXR mice (hCAR/hPXR) and wild-type (WT) littermates are used.[2]

-

Treatment: Mice are treated with CITCO (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control daily for a specified period (e.g., 4 or 28 days).[2]

-

Tissue Collection: At the end of the treatment period, liver and blood samples are collected for analysis.[2]

-

Analysis:

-

Gene Expression: RNA is extracted from liver tissue, and the expression of target genes (e.g., Cyp2b10, the mouse ortholog of human CYP2B6, and Cyp3a11) is analyzed by quantitative real-time PCR (qRT-PCR).[2]

-

Protein Expression: Protein levels of target enzymes are assessed by Western blotting.[2]

-

Tumor Promotion Studies: In long-term studies, mice may be initiated with a carcinogen followed by chronic administration of CITCO to assess its tumor-promoting potential.[2][10][11]

-

Conclusion and Future Directions

The recognition of CITCO as a dual agonist for hCAR and hPXR necessitates a careful re-evaluation of data from studies that assumed its selectivity for hCAR. For future research, it is crucial to consider the potential for co-activation of both receptors, especially at higher concentrations of CITCO. The use of hPXR-specific antagonists, such as SPA70, in conjunction with CITCO can be a valuable strategy to dissect the relative contributions of hCAR and hPXR to observed effects.[1] Furthermore, the development of truly selective agonists for hCAR and hPXR remains a priority for the field. Understanding the intricate interplay between these two major xenosensors is paramount for predicting drug-drug interactions, assessing the toxicological risk of xenobiotics, and developing novel therapeutic strategies that target these nuclear receptors. This guide provides a foundational resource for researchers to navigate the complexities of CITCO's actions and to design more robust and informative studies in the future.

References

- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The expression of CYP2B6, CYP2C9 and CYP3A4 genes: a tangle of networks of nuclear and steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of cytochrome P450 2C9 expression in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene-Specific Effects of Inflammatory Cytokines on Cytochrome P4502C, 2B6 and 3A4 mRNA Levels in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. puracyp.com [puracyp.com]

- 14. Luciferase Assay System Protocol [promega.kr]

- 15. takara.co.kr [takara.co.kr]

- 16. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Invitrogen LanthaScreen TR-FRET PXR (SXR) Competitive Binding Assay Kit, goat 800 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

Foundational Research on CITCO and Gene Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), a key chemical compound used in the study of xenobiotic metabolism and gene regulation. Initially identified as a selective agonist for the human constitutive androstane (B1237026) receptor (hCAR), recent foundational research has redefined its role, establishing it as a dual agonist for both hCAR and the human pregnane (B1235032) X receptor (hPXR). This guide synthesizes the core mechanisms of CITCO's action, presents quantitative data on its effects on target gene expression, details key experimental protocols for its study, and provides visualizations of the critical signaling pathways and experimental workflows. Understanding CITCO's dual agonism is crucial for the accurate interpretation of existing data and the design of future experiments in drug metabolism and development.

Core Mechanism of Action: A Dual Agonist

CITCO is a well-established activator of nuclear receptors that regulate the expression of genes involved in drug and xenobiotic metabolism.[1][3] These receptors, primarily the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), function as xenobiotic sensors.[4] They form heterodimers with the retinoid X receptor (RXR) and bind to DNA response elements in the regulatory regions of their target genes to control transcription.[1][4]

Initially, CITCO was characterized as a selective agonist for human CAR (hCAR), with over 100-fold selectivity for hCAR over human PXR (hPXR) in certain cell lines.[1] This made it a valuable tool to differentiate the functions of these two receptors, which share overlapping ligands and target genes like Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2B6 (CYP2B6).[1]

However, recent comprehensive studies have demonstrated that CITCO is also a direct agonist for hPXR.[1][3] Research has shown that CITCO directly binds to the hPXR ligand-binding domain, activates hPXR in various liver cell models (including HepG2, HepaRG, and primary human hepatocytes), and recruits coactivators such as the steroid receptor coactivator 1 (SRC-1) to hPXR.[1][3] This activation of hPXR by CITCO is dependent on the tryptophan-299 residue within the receptor.[1] Importantly, this effect is species-specific; CITCO activates human CAR and PXR but does not activate their mouse counterparts.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational research on CITCO's interaction with nuclear receptors and its effect on target gene expression.

Table 1: CITCO-Mediated Coactivator Recruitment to hPXR

| Agonist | EC₅₀ (nM) | Maximal Fold Increase (vs. DMSO) | Concentration for Max Increase (µM) |

| T0901317 (Control) | 110.9 | 4.43 | 3.33 |

| CITCO | Not specified | 2.20 | 20 |

| Rifampicin (B610482) | Not specified | 1.35 | 20 |

Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring the recruitment of SRC-1 peptide to the hPXR ligand-binding domain.[1]

Table 2: Effect of CITCO on CYP3A4 mRNA and Protein Expression in HepaRG Cells

| Treatment Group | Concentration (µM) | CYP3A4 mRNA Induction (Fold Change vs. DMSO) | CYP3A4 Protein Level Induction |

| Rifampicin (Control) | 5 | Robustly Induced | Robustly Induced |

| CITCO | 0.2 | Increased | Increased |

| CITCO | 1 | Increased | Increased |

| CITCO | 10 | Increased | Increased |

HepaRG cells express both hPXR and hCAR endogenously.[1]

Table 3: Effect of CITCO on CYP3A4 Expression in Primary Human Hepatocytes (PHHs)

| Treatment Group | Concentration (µM) | Effect on CYP3A4 mRNA | Effect on CYP3A4 Protein | Note |

| CITCO | 0.5 | Induced | Induced | Effect consistently inhibited by hPXR antagonist SPA70. |

| CITCO | 1 | Induced | Induced | Effect consistently inhibited by hPXR antagonist SPA70. |

| CITCO | 5 | Induced | Induced | Effect consistently inhibited by hPXR antagonist SPA70. |

| CITCO | 10 | Induced | Induced | Effect consistently inhibited by hPXR antagonist SPA70. |

PHHs are the gold-standard model for evaluating xenobiotic receptor-mediated gene expression.[1] Donor-to-donor variation was observed.[1]

Detailed Methodologies for Key Experiments

Cell Culture and Treatment

-

Cell Lines:

-

Primary Cells:

-

Primary Human Hepatocytes (PHHs): Obtained from multiple donors and considered the gold-standard model.[1]

-

-

Treatment Protocol:

-

Cells are seeded and allowed to adhere and differentiate as required (e.g., HepaRG cells).

-

Cells are treated with various concentrations of CITCO (e.g., 0.2, 0.5, 1, 5, 10 µM), a vehicle control (DMSO), and/or positive controls like rifampicin (for hPXR).[1]

-

For mechanism-of-action studies, cells are co-treated with specific antagonists, such as 10 µM SPA70 (an hPXR-specific antagonist).[1]

-

Incubation times vary depending on the endpoint (e.g., 72 hours for mRNA and protein analysis in PHHs).[1]

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

-

RNA Extraction: Total RNA is isolated from treated cells using standard commercial kits.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The relative expression of target genes (e.g., CYP3A4, CYP2B6) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalization: Target gene expression is normalized to a stable housekeeping gene (e.g., β-actin).

-

Data Analysis: Data are typically presented as mean fold change ± standard deviation (S.D.) from at least three independent experiments (n=3).[1]

Western Blotting for Protein Analysis

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-CYP3A4) and a loading control (e.g., anti-β-actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. Protein bands are visualized and quantified.

Coactivator Recruitment Assay (TR-FRET)

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the direct interaction between the hPXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC-1).

-

Procedure:

-

Recombinant hPXR-LBD is incubated with a fluorescently labeled SRC-1 peptide in the presence of varying concentrations of a test compound (e.g., CITCO).

-

Ligand binding to the hPXR-LBD induces a conformational change that promotes binding of the SRC-1 peptide.

-

When the labeled components are in close proximity, FRET occurs, generating a measurable signal.

-

-

Analysis: The signal is measured over a range of compound concentrations to determine potency (EC₅₀) and efficacy (maximal signal).[1]

Signaling and Experimental Visualizations

The following diagrams illustrate the key pathways and experimental logic in CITCO research.

Caption: CITCO dual activation pathway in human hepatocytes.

Caption: Workflow to dissect hPXR vs. hCAR activation by CITCO.

Caption: Species-specific action of CITCO on nuclear receptors.

References

Navigating the Crossroads of "CAR" Biology: A Technical Guide to CITCO and the Constitutive Androstane Receptor (CAR) & A Primer on Chimeric Antigen Receptor (CAR)-T Cell Biology

An important clarification for researchers, scientists, and drug development professionals: The acronym "CAR" represents two distinct and significant entities in biological research. The first is the Constitutive Androstane (B1237026) Receptor (CAR; NR1I3) , a nuclear receptor pivotal in xenobiotic and endobiotic metabolism. The second is the Chimeric Antigen Receptor (CAR) , the engineered protein at the heart of CAR-T cell immunotherapy.

This guide addresses this ambiguity by providing two comprehensive, in-depth technical reviews. The first will focus on CITCO , a key chemical tool for studying the Constitutive Androstane Receptor . The second will delve into the core principles and methodologies of Chimeric Antigen Receptor (CAR)-T cell biology . There is currently no established scientific literature detailing the use of CITCO as a tool for studying CAR-T cells.

Part 1: CITCO as a Tool for Studying Constitutive Androstane Receptor (CAR) Biology

The Constitutive Androstane Receptor (CAR, NR1I3) is a central regulator of detoxification pathways, primarily in the liver. It responds to a wide array of foreign compounds (xenobiotics) and internal molecules (endobiotics) to control the expression of genes involved in their metabolism and clearance.[1][2][3] CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][4]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) has been instrumental as a selective and potent agonist for human CAR (hCAR), although its utility is nuanced by species-specific activity and potential off-target effects.[5][6]

CITCO: A Selective Agonist with Important Considerations

CITCO is a prototypical agonist for hCAR, valued for its high potency.[7] However, it's crucial to note that CITCO does not effectively activate the rodent ortholog of CAR, making it a valuable tool for studies involving humanized mouse models.[3][5] Furthermore, recent research has demonstrated that CITCO can also directly bind to and activate the human Pregnane X Receptor (PXR), another key xenobiotic receptor.[8][9] This cross-reactivity necessitates careful experimental design and data interpretation to distinguish between CAR- and PXR-mediated effects.[8][9]

Quantitative Data: CITCO Activity and Target Gene Induction

The following tables summarize key quantitative data regarding CITCO's activity from in vitro and in vivo studies.

| Parameter | Value | System | Reference |

| EC50 for hCAR Activation | 49 nM | In vitro fluorescence-based assay | |

| Selectivity over PXR | >100-fold | CV-1 cells | [9] |

| CYP2B6 mRNA Induction | Dose-dependent | Primary human hepatocytes | [1] |

| cyp2b10 mRNA Induction (in vivo) | ~20-fold | hCAR-transgenic mice | [10] |

| CYP2B10 Protein Induction (in vivo) | ~10-fold | hCAR-transgenic mice | [10] |

| Table 1: Potency and selectivity of CITCO for the Constitutive Androstane Receptor. |

Signaling Pathway of CITCO-Mediated CAR Activation

Upon entering the cell, CITCO directly binds to the ligand-binding domain of CAR. This binding event triggers a conformational change, leading to the dissociation of corepressors and the translocation of CAR from the cytoplasm to the nucleus. Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital Responsive Element Modules (PBREMs) in the promoter regions of target genes, such as CYP2B6, recruiting coactivators and initiating transcription.

Caption: CITCO-mediated activation of the Constitutive Androstane Receptor (CAR).

Experimental Protocols

This assay quantifies the ability of a compound to activate CAR by measuring the expression of a luciferase reporter gene under the control of a CAR-responsive promoter.

-

Cell Culture and Transfection:

-

Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with an hCAR expression plasmid and a reporter plasmid containing a CYP2B6 promoter-driven luciferase gene (pCYP2B6-luc). A Renilla luciferase plasmid should also be co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of CITCO (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

-

Luciferase Assay:

-

After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction relative to the vehicle control.

-

This protocol measures the change in mRNA levels of CAR target genes following CITCO treatment.

-

Hepatocyte Culture and Treatment:

-

Plate primary human hepatocytes in collagen-coated plates and allow them to acclimate.

-

Treat hepatocytes with CITCO (e.g., 1 µM) or vehicle control (DMSO) for 24-48 hours.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the hepatocytes using a suitable RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers specific for the target gene (e.g., CYP2B6) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of CITCO on CAR biology.

Caption: Experimental workflow for studying CITCO's effects on CAR.

Part 2: A Primer on Chimeric Antigen Receptor (CAR)-T Cell Biology

Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy that reprograms a patient's own T cells to recognize and eliminate cancer.[11][12][13] This is achieved by genetically engineering T cells to express a synthetic CAR, which combines the antigen-binding domain of an antibody with the T cell signaling machinery.

Core Components of CAR-T Cell Signaling

The efficacy of CAR-T cells is critically dependent on the signaling domains incorporated into the CAR construct.[11][12][13] All clinically approved CARs are second-generation, containing a CD3ζ chain for T cell activation (Signal 1) and a co-stimulatory domain (Signal 2), typically derived from CD28 or 4-1BB.[11][12] These co-stimulatory signals are essential for robust T cell proliferation, survival, and effector function.[11][14][15]

Signaling Pathways in CAR-T Cell Activation

When the CAR binds to its target antigen on a cancer cell, the intracellular signaling domains initiate a cascade of events that mimic natural T cell activation. The CD3ζ domain's Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) are phosphorylated, leading to the recruitment and activation of downstream kinases like ZAP70. Concurrently, the co-stimulatory domain (e.g., CD28) activates parallel pathways, such as the PI3K-Akt pathway, which promotes cell survival and proliferation. Together, these signals lead to cytokine production, cytotoxicity, and sustained anti-tumor activity.[11]

References

- 1. New in vitro tools to study human constitutive androstane receptor (CAR) biology: discovery and comparison of human CAR inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erepo.uef.fi [erepo.uef.fi]

- 3. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CITCO [sdu.dk]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Co-Stimulatory Receptor Signaling in CAR-T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-Stimulatory Receptor Signaling in CAR-T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhancing co-stimulation of CAR T cells to improve treatment outcomes in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent advances on CAR-T signaling pave the way for prolonged persistence and new modalities in clinic [frontiersin.org]

Species-Specific Activation of the Constitutive Androstane Receptor (CAR) by CITCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Constitutive Androstane (B1237026) Receptor (CAR, NR1I3) is a critical nuclear receptor that governs the metabolism and clearance of a wide array of xenobiotics and endobiotics. Its activation profile, however, exhibits significant species-specific differences, a crucial consideration in preclinical drug development and toxicological assessment. This technical guide provides an in-depth examination of the species-dependent activation of CAR by the synthetic ligand 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO). It has been established that CITCO is a potent activator of human CAR (hCAR) but is largely inactive towards the mouse ortholog.[1][3][4] This document consolidates quantitative data on these differences, details the experimental protocols used to ascertain them, and provides visual representations of the underlying molecular pathways and experimental workflows. A notable aspect of CITCO's activity is its dual agonism, as it has also been shown to activate the human Pregnane X Receptor (hPXR), a closely related xenobiotic receptor, further complicating the interpretation of its effects.[5]

Quantitative Analysis of Species-Specific CAR Activation by CITCO

The differential response of human and rodent CAR to CITCO is a well-documented phenomenon.[4][6] CITCO serves as a selective agonist for human CAR, while the prototypical mouse CAR activator is 1,4-bis-[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP).[3][6] This selectivity is a critical factor in the translation of rodent model data to human clinical outcomes.

| Receptor | Species | Ligand | EC50 | Fold Activation | Notes | Reference |

| CAR | Human | CITCO | ~25 nM | >100-fold selectivity over hPXR in CV-1 cells | In a specific competition assay, an EC50 of 571 nM was determined. | [5][7] |

| CAR | Mouse | CITCO | No significant activation | - | CITCO does not activate mouse CAR. | [3][8] |

| PXR | Human | CITCO | ~0.82 µM - 3 µM | ~7-fold increase over DMSO control | CITCO is a dual agonist for hCAR and hPXR. | [5] |

| PXR | Mouse | CITCO | No activation | - | The agonistic effect of CITCO is specific for hPXR. | [5] |

Signaling Pathway of CAR Activation

Upon activation by a direct ligand like CITCO, human CAR undergoes a series of conformational changes, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital-Responsive Elements (PBREs) in the promoter regions of target genes, thereby initiating their transcription. This pathway is central to the regulation of drug-metabolizing enzymes and transporters.

Caption: CAR signaling pathway upon CITCO activation.

Experimental Protocols: Luciferase Reporter Gene Assay

The luciferase reporter gene assay is a widely used method to quantify the activation of nuclear receptors like CAR. The following is a synthesized protocol based on common practices for this assay.

Principle

This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with CAR-responsive elements (e.g., from the CYP2B6 gene).[9] When cells co-transfected with a CAR expression plasmid and the reporter plasmid are exposed to a CAR activator, the activated CAR binds to the responsive elements and drives the expression of luciferase. The resulting luminescence is proportional to the level of CAR activation and can be measured using a luminometer.

Materials

-

HEK293T or HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

CAR expression plasmid (e.g., pCMV-hCAR)

-

Luciferase reporter plasmid with PBREs

-

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transient transfection reagent (e.g., FuGENE 6 or Lipofectamine)

-

CITCO (or other test compounds) dissolved in DMSO

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

Renilla Luciferase Assay Reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Detailed Methodology

-

Cell Seeding: The day before transfection, seed HEK293T or HepG2 cells into 96-well plates at a density that will result in 60-80% confluency at the time of transfection.[10]

-

Transfection:

-

Prepare a DNA mixture containing the CAR expression plasmid, the luciferase reporter plasmid, and the control plasmid in a serum-free medium.

-

Add the transfection reagent to the DNA mixture and incubate at room temperature for 15-25 minutes to allow complex formation.[10][11]

-

Add the transfection complex drop-wise to the cells in each well.

-

Incubate the cells for 4-5 hours at 37°C and 5% CO2.[11]

-

-

Compound Treatment:

-

After the initial incubation, replace the transfection medium with fresh cell culture medium containing various concentrations of CITCO or the vehicle control (DMSO).

-

Incubate the plates for an additional 24 hours at 37°C and 5% CO2.[12]

-

-

Cell Lysis:

-

Remove the medium from the wells and wash gently with PBS.

-

Add Passive Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.[13]

-

-

Luminescence Measurement:

-

Add the Luciferase Assay Reagent to each well.

-

Measure the firefly luciferase activity using a luminometer.

-

Add the Renilla Luciferase Assay Reagent (Stop & Glo®) to quench the firefly luciferase signal and activate the Renilla luciferase.

-

Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

-

Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[11]

-

Experimental Workflow Diagram

Caption: Workflow for a CAR luciferase reporter assay.

Discussion and Implications

The pronounced species differences in CAR activation by CITCO underscore the limitations of using rodent models to predict human responses to certain xenobiotics. The fact that CITCO potently activates hCAR but not its murine counterpart highlights the divergence in the ligand-binding domains of these orthologs.[14][15] This has significant implications for drug development, as compounds that are safe and effective in preclinical animal studies may exhibit unexpected toxicity or lack of efficacy in humans, and vice-versa.

The dual activation of both hCAR and hPXR by CITCO further complicates its use as a selective research tool.[5] Researchers must consider the potential for overlapping gene regulation and downstream effects when interpreting data from studies using CITCO. The use of humanized mouse models, in which the murine CAR gene is replaced with its human counterpart, provides a more predictive in vivo system for studying the effects of hCAR-specific activators.[4][8]

Conclusion

This technical guide has provided a comprehensive overview of the species-specific activation of CAR by CITCO, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. A thorough understanding of these differences is paramount for researchers and drug development professionals to accurately assess the pharmacological and toxicological profiles of novel chemical entities and to improve the translation of preclinical findings to clinical outcomes. The provided protocols and diagrams serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex role of CAR in xenobiotic metabolism and disposition.

References

- 1. Characterization of Constitutive Androstane Receptor (CAR) Activation | Springer Nature Experiments [experiments.springernature.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Clinical Relevance of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. puracyp.com [puracyp.com]

- 10. Transient transfection and luciferase assay [protocols.io]

- 11. eubopen.org [eubopen.org]

- 12. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bowdish.ca [bowdish.ca]

- 14. Multi-species Analyses of Direct Activators of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of CITCO with the Constitutive Androstane Receptor (CAR) Ligand-Binding Domain

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Constitutive Androstane (B1237026) Receptor (CAR, NR1I3) is a pivotal nuclear receptor that functions as a xenosensor, primarily in the liver. It governs the transcriptional regulation of a vast network of genes responsible for the metabolism, detoxification, and clearance of foreign substances (xenobiotics) and endogenous molecules.[1][2][3] Activation of CAR is a critical event in drug-drug interactions and cellular homeostasis. Unlike prototypical nuclear receptors, CAR can be activated through both ligand-dependent and ligand-independent mechanisms.[1][4][5]

6-(4-chlorophenyl)imidazo[2,1-b][1][6]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, was identified as a potent and selective direct agonist for human CAR (hCAR).[6][7] It has since become an indispensable pharmacological tool for elucidating the specific functions and downstream pathways of hCAR. This guide provides a comprehensive technical overview of the molecular interactions between CITCO and the CAR ligand-binding domain (LBD), detailing the structural basis of activation, signaling pathways, quantitative metrics, and the experimental protocols used for its characterization.

Structural Basis of CITCO-CAR Interaction

The crystal structure of the human CAR LBD in complex with CITCO reveals a unique architecture that facilitates agonist binding and subsequent receptor activation. The CAR LBD is composed of 11 α-helices and three short β-strands.[1] Two distinctive features are an additional helix, termed "Helix X," located between helices 11 and 12, and an unusually short helix 12 (the Activation Function-2, AF-2, helix).[1]

CITCO binds within a mostly hydrophobic, flexible ligand-binding pocket of the LBD.[8] A key aspect of this interaction is that CITCO does not directly contact the AF-2 helix (helix 12).[1] Instead, its binding induces a conformational change that stabilizes the active state of the receptor, facilitating the recruitment of coactivator proteins. The thiazole (B1198619) ring of CITCO is positioned approximately 3.9 Å from the residue L343.[1] A barrier formed by residues F161, N165, F234, and Y326 sterically prevents a direct interaction between the ligand and helix 12.[1] This indirect mechanism of stabilizing the AF-2 helix is a hallmark of CAR activation by direct-binding agonists.

Signaling Pathway of CAR Activation by CITCO

The activation of CAR by CITCO initiates a well-defined signaling cascade leading to the modulation of target gene expression.

-

Binding and Translocation : Under basal conditions, CAR resides in the cytoplasm, complexed with chaperone proteins.[5][9] The direct binding of CITCO to the CAR LBD induces a conformational change that triggers the dissociation of this complex.[5]

-

Nuclear Entry and Heterodimerization : The released CAR monomer translocates into the nucleus.[6][7][9] Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[7][9]

-

DNA Binding : The CAR/RXR heterodimer recognizes and binds to specific DNA sequences known as CAR response elements (CAREs), which are typically located in the promoter or enhancer regions of target genes.[9]

-

Coactivator Recruitment and Transcription : Upon binding to DNA, the activated heterodimer recruits a suite of coactivator proteins, such as Steroid Receptor Coactivator 1 (SRC-1).[1][5][10] This assembly forms a transcriptionally active complex that enhances the expression of target genes, including key drug-metabolizing enzymes like Cytochrome P450 2B6 (CYP2B6) and CYP3A4.[2][6][9][10][11]

Quantitative Data on CITCO-CAR Interaction

The interaction of CITCO with CAR has been quantified using various in vitro and cell-based assays. The following tables summarize key data points from the literature.

Table 1: Potency of CITCO and Related Compounds in CAR Activation Assays

| Compound | Assay Type | System | Endpoint | Value | Reference(s) |

| CITCO | TR-FRET Coactivator Assay | In vitro (hCAR LBD) | EC₅₀ | 49 nM | [7] |

| CITCO | Luciferase Reporter Assay | CV-1 Cells (hCAR) | EC₅₀ | 25 nM | [10] |

| CITCO | Luciferase Reporter Assay | CV-1 Cells (hPXR) | EC₅₀ | ~3 µM | [10] |

| CITCO | Competitive Binding Assay | In vitro (hCAR LBD) | EC₅₀ | 0.023 ± 0.004 nM | [12] |

| Clotrimazole | TR-FRET (Inverse Agonist) | In vitro (hCAR LBD) | IC₅₀ | 0.005 µM | [13][14] |

| PK11195 | TR-FRET (Inverse Agonist) | In vitro (hCAR LBD) | IC₅₀ | 0.51 µM | [13][14] |

| Androstenol | TR-FRET (Inverse Agonist) | In vitro (hCAR LBD) | IC₅₀ | 0.35 µM | [13][14] |

Table 2: CITCO-Mediated Induction of Target Genes

| Target Gene | Cellular Model | CITCO Dose | Fold Induction (mRNA) | Reference(s) |

| Cyp2b10 | hCAR-Transgenic Mice | 20 mg/kg | ~20-fold | [9] |

| Cyp2b10 | hCAR/hPXR Mice | Not specified | 57-fold | [15] |

| Cyp3a11 | hCAR/hPXR Mice | Not specified | 4.6-fold | [15] |